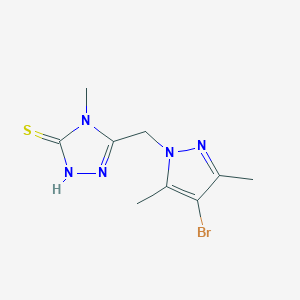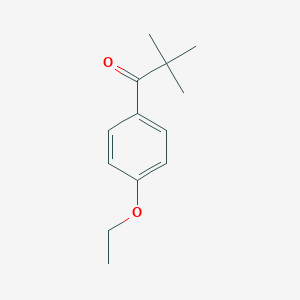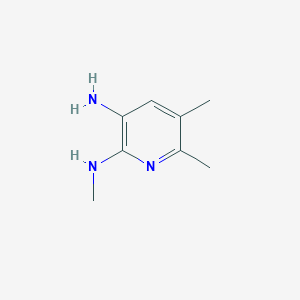
2-N,5,6-trimethylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,5,6-trimethylpyridine-2,3-diamine, also known as TPD, is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless crystalline solid that is soluble in water and has a molecular formula of C8H12N4. TPD has gained significant attention in the scientific community due to its unique chemical and physical properties, which make it suitable for a wide range of applications, especially in the field of material science and biosensors.
Mécanisme D'action
The mechanism of action of 2-N,5,6-trimethylpyridine-2,3-diamine is not fully understood, but it is believed to involve the formation of a stable radical cation upon oxidation, which can then transfer electrons to the analyte of interest. This transfer of electrons results in a change in the electrochemical signal, which can be measured and used to detect the analyte.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-N,5,6-trimethylpyridine-2,3-diamine, as most of the studies have focused on its applications in material science and biosensors. However, some studies have reported that 2-N,5,6-trimethylpyridine-2,3-diamine can induce DNA damage and apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-N,5,6-trimethylpyridine-2,3-diamine is its high stability and solubility in water, which makes it easy to handle and use in various lab experiments. 2-N,5,6-trimethylpyridine-2,3-diamine also has a high redox potential, which makes it suitable for use as a redox mediator in electrochemical sensors. However, one of the limitations of 2-N,5,6-trimethylpyridine-2,3-diamine is its high cost, which can limit its use in large-scale applications.
Orientations Futures
There are several future directions for the study and application of 2-N,5,6-trimethylpyridine-2,3-diamine. One of the areas of interest is the development of 2-N,5,6-trimethylpyridine-2,3-diamine-based materials for use in energy storage devices, such as batteries and supercapacitors. 2-N,5,6-trimethylpyridine-2,3-diamine can also be used as a building block for the synthesis of new polymers with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 2-N,5,6-trimethylpyridine-2,3-diamine and its potential as an anticancer agent.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-N,5,6-trimethylpyridine-2,3-diamine, including the reaction of 2,3-diaminopyridine with acetone, the reaction of 2,3-diaminopyridine with 2,4-pentanedione, and the reaction of 2,3-diaminopyridine with 2,4-hexanedione. However, the most commonly used method for the synthesis of 2-N,5,6-trimethylpyridine-2,3-diamine is the reaction of 2,3-diaminopyridine with acetone in the presence of an acid catalyst.
Applications De Recherche Scientifique
2-N,5,6-trimethylpyridine-2,3-diamine has been extensively studied for its potential applications in various fields, including material science, biosensors, and catalysis. In material science, 2-N,5,6-trimethylpyridine-2,3-diamine has been used as a building block for the synthesis of various polymers, such as polyimides, polyamides, and polyurethanes. 2-N,5,6-trimethylpyridine-2,3-diamine has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In biosensors, 2-N,5,6-trimethylpyridine-2,3-diamine has been used as a redox mediator in electrochemical sensors for the detection of various analytes, such as glucose, cholesterol, and uric acid. In catalysis, 2-N,5,6-trimethylpyridine-2,3-diamine has been used as a ligand in transition metal catalyzed reactions.
Propriétés
Numéro CAS |
161091-53-8 |
|---|---|
Nom du produit |
2-N,5,6-trimethylpyridine-2,3-diamine |
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-N,5,6-trimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,9H2,1-3H3,(H,10,11) |
Clé InChI |
DEFMFZACVLTYTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)NC)N |
SMILES canonique |
CC1=CC(=C(N=C1C)NC)N |
Synonymes |
2,3-Pyridinediamine,N2,5,6-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



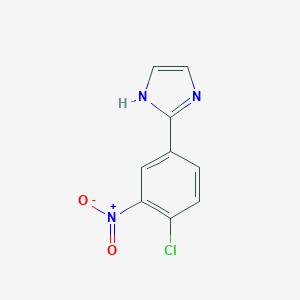
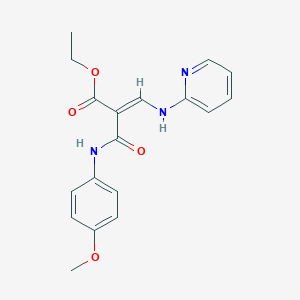
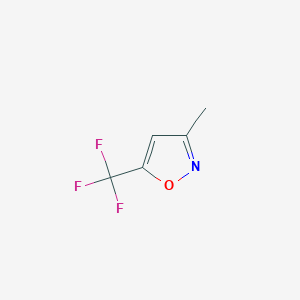
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

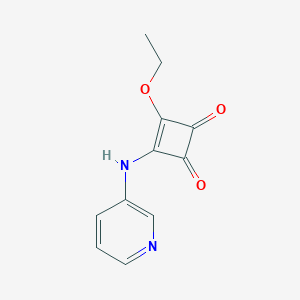
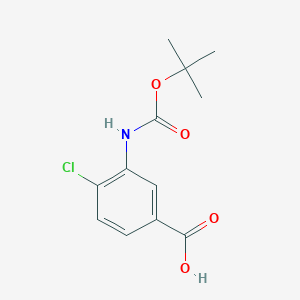
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
